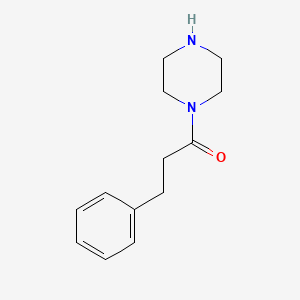

3-Phenyl-1-(piperazin-1-yl)propan-1-one

Description

3-Phenyl-1-(piperazin-1-yl)propan-1-one (CAS: N/A; referred to as Compound 3i in ) is a ketone-containing piperazine derivative. It features a phenyl group at the 3-position of the propanone backbone and a piperazine ring at the 1-position. This compound is synthesized via reactions involving 3-chloro-1-(substituted)propan-1-one intermediates and piperazine derivatives, yielding a yellow oil with a moderate synthesis yield of 72% .

Properties

IUPAC Name |

3-phenyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXKDEVTVQJYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 3-phenylpropanoyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for large-scale synthesis. Additionally, industrial processes may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(piperazin-1-yl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial and Anticancer Properties: Research has indicated that 3-Phenyl-1-(piperazin-1-yl)propan-1-one exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens and cancer cell lines.

- Therapeutic Agent Development: The compound is being explored for its ability to interact with biological targets, potentially leading to new therapeutic agents for diseases such as cancer and infections. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity .

2. Biological Activity

- Binding Affinity Studies: Docking studies have demonstrated that certain derivatives of this compound exhibit high binding affinities for serotonin receptors (5-HT1A), which are crucial in the treatment of mood disorders . For example, one derivative showed a micromolar affinity (K_i = 2.30 μM) toward these receptors.

- In Vitro Studies: In vitro evaluations have indicated that some derivatives possess significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic therapies .

3. Industrial Applications

- Material Science: The compound is utilized in developing new materials and chemical processes due to its unique structural features. Its derivatives are being investigated for their potential use in cosmetic formulations and other industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 3-Phenyl-1-(piperazin-1-yl)propan-1-one with analogous compounds, focusing on structural variations, synthesis yields, and physical states:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 3e) and bulky substituents (e.g., benzothiophene in 7e) increase melting points and reduce solubility compared to the parent compound (3i) .

- Phenothiazine incorporation (Compound 16) significantly elevates the melting point (212°C) but reduces synthetic yield (18%), likely due to steric hindrance .

- The oil-like state of 3i suggests lower crystallinity, which may influence formulation strategies in drug development.

Receptor Binding and Enzyme Inhibition

- Compound 7e : Exhibits potent 5-HT1A receptor antagonism (IC50 = 2.50 µM; Ki = 2.30 µM), attributed to the benzothiophene and pyridyl-piperazine moieties enhancing π-π stacking and hydrogen bonding .

- BIA Compound (): 1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one acts as a dual inhibitor of COMT and MAO-B enzymes, leveraging nitro and trifluoromethyl groups for active-site interactions .

Environmental Stability

- 1-(4-Bromophenyl)-2-(piperazin-1-yl)propan-1-one () resists degradation in wastewater treatment due to bromine’s electron-withdrawing effects, highlighting halogenated derivatives’ environmental persistence .

Biological Activity

3-Phenyl-1-(piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molar Mass : 262.36 g/mol

This compound features a phenyl group and a piperazine moiety, which are crucial for its biological activity. The presence of these functional groups allows for various interactions with biological targets, influencing multiple physiological pathways.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes in biological systems. It has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. For instance, it may modulate neurotransmitter systems by influencing serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant antibacterial activity. The compound's structure suggests it may interact with bacterial cell membranes or specific intracellular targets, leading to cell death or inhibition of growth .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of apoptosis pathways and the inhibition of oncogenes such as c-MYC .

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antibacterial Study : In vitro tests demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Study : A study reported that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for cancer therapy .

Data Table: Biological Activity Summary

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of piperazine with appropriate acylating agents. Variations in synthetic routes can lead to derivatives with enhanced biological properties, expanding the potential applications in pharmacology .

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-1-(piperazin-1-yl)propan-1-one, and how can purity be maximized?

The synthesis typically involves a multi-step procedure starting with the functionalization of the piperazine ring. Key steps include:

- Nucleophilic substitution : Reacting piperazine with a propanone derivative under reflux conditions (e.g., using acetonitrile as a solvent at 80°C for 12 hours).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR, IR (carbonyl stretch ~1700 cm), and mass spectrometry (molecular ion peak at 245.3 g/mol) .

Q. How can the structural conformation of this compound be validated experimentally?

- X-ray crystallography : Use SHELXL for small-molecule refinement. Key parameters include bond lengths (C=O: ~1.22 Å) and torsional angles (piperazine ring puckering) .

- DFT calculations : Compare experimental IR and NMR data with computed spectra (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate electronic structure .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

- Solvent polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates.

- Temperature control : Maintain <50°C during nucleophilic substitution to avoid side reactions (e.g., ring-opening or oxidation) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for piperazine derivatives targeting neurotransmitter receptors?

- Functional group substitution : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity.

- Biological assays : Test binding affinity via radioligand displacement (e.g., H-serotonin for 5-HT receptors) and measure IC values. Compare with analogs like 3-chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one .

- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. What strategies resolve contradictions in crystallographic data for piperazine-based compounds?

Q. How can in vivo neurotoxicity and anticonvulsant activity be evaluated for this compound?

- Rodent models : Administer doses (30–300 mg/kg, i.p.) and monitor seizures (MES or PTZ-induced models) and neurotoxicity (rotarod test).

- Dose-response curves : Calculate ED and TD values; compare with reference drugs (e.g., phenytoin). Note: Structural analogs like benzhydryl piperazine derivatives show TD >500 mg/kg in rats .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.